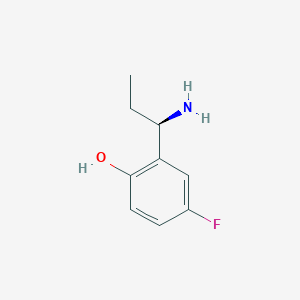
(R)-2-(1-Aminopropyl)-4-fluorophenolhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and ®-1-aminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity standards.
化学反応の分析
Types of Reactions
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselective processes.
Medicine
In medicine, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and coatings.
作用機序
The mechanism of action of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The phenol group can participate in various chemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
®-1-Aminopropylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phenol group.
®-3-(1-Aminopropyl)benzonitrile hydrochloride: Contains a benzonitrile group instead of a fluorophenol group.
Uniqueness
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is unique due to the presence of the fluorine atom and phenol group, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective processes.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
2-[(1R)-1-aminopropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChIキー |
JVIRFYQQOSINHU-MRVPVSSYSA-N |
異性体SMILES |
CC[C@H](C1=C(C=CC(=C1)F)O)N |
正規SMILES |
CCC(C1=C(C=CC(=C1)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


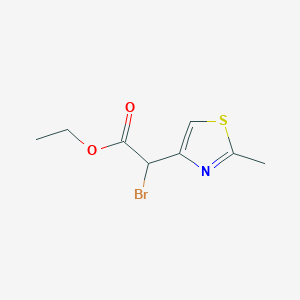

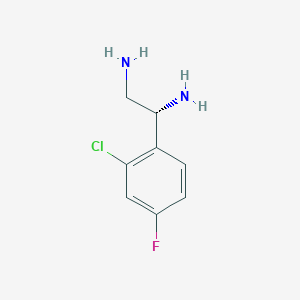

![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)


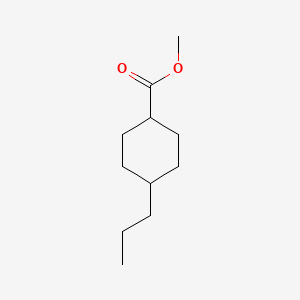
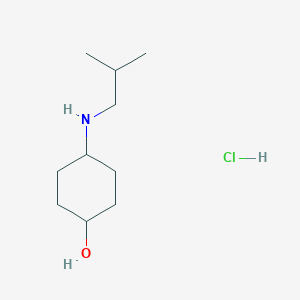
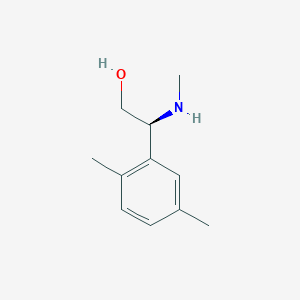
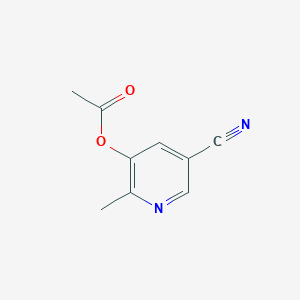
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
